(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one
Description
The compound (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one features a trifluoromethylated α,β-unsaturated ketone backbone conjugated to a 3,4-dihydroisoquinoline moiety.
Properties
IUPAC Name |
(E)-4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)12(18)6-8-17-7-5-10-3-1-2-4-11(10)9-17/h1-4,6,8H,5,7,9H2/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEGSPQJWXDCRR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Butenone Structure: The final step involves the formation of the butenone structure through a condensation reaction between the isoquinoline derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds, including (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one, exhibit significant anticancer properties. These compounds can act as inhibitors of various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells and inhibit angiogenesis .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems and may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has indicated that certain isoquinoline derivatives can enhance cognitive function and provide neuroprotection by modulating oxidative stress and inflammation in neuronal cells .
P-glycoprotein Inhibition
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one has been studied for its ability to inhibit P-glycoprotein (P-gp), a protein that plays a crucial role in drug efflux at the blood-brain barrier. This inhibition can enhance the bioavailability of co-administered drugs, particularly in treating conditions like cancer and HIV . The compound's trifluoromethyl group may contribute to its binding affinity to P-gp.
Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of various pharmacologically active compounds. For example, it can be utilized in the preparation of other isoquinoline derivatives that possess enhanced biological activity or improved pharmacokinetic properties. This versatility makes it valuable for medicinal chemists looking to develop new therapeutic agents .
Synthesis of Antiviral Agents
Recent studies have explored the use of this compound in synthesizing antiviral agents targeting HIV. The incorporation of isoquinoline structures has been linked to increased efficacy against viral replication by interfering with viral entry mechanisms or inhibiting reverse transcriptase activity .
Case Studies
Mechanism of Action
The mechanism of action of (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key differences between the target compound and structurally related molecules:
Key Observations :
- Core Heterocycle: The dihydroisoquinolinyl group in the target compound may confer stronger π-π stacking interactions with protein targets compared to pyrrole or dihydropyrimidinone cores .
- Synthetic Flexibility: Dihydropyrimidinones (e.g., –4) are synthesized via Biginelli-like reactions using ionic liquids or acid catalysts, whereas the target compound likely requires specialized fluorination steps .
Pharmacological Activity
- The trifluoro group may enhance selectivity by occupying hydrophobic binding pockets .
- Dihydropyrimidinones: These exhibit broad bioactivity, including anticancer and antimicrobial effects, attributed to their hydrogen-bonding capacity and planar geometry .
- Pyrrole Analog: The absence of a rigid aromatic system (compared to isoquinoline) may reduce target affinity, though its electronic profile could favor redox-based mechanisms .
Physicochemical Properties
- Stability: The α,β-unsaturated ketone in the target compound may render it prone to Michael addition reactions, a trait less common in saturated dihydropyrimidinones .
Biological Activity
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
- Molecular Formula : C12H12F3N
- Molecular Weight : 239.23 g/mol
- Structure : The compound features a trifluoromethyl group and an isoquinoline moiety that contribute to its biological properties.
Research indicates that this compound exhibits activity as a CYP11A1 inhibitor , which is crucial for steroidogenesis. By inhibiting this enzyme, the compound can potentially modulate steroid hormone levels, making it relevant for conditions related to androgen receptor (AR) signaling pathways .
Antitumor Activity
Studies have shown that compounds similar to (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one demonstrate significant antitumor activity. Specifically, they may inhibit the growth of cancer cells by interfering with angiogenesis and promoting apoptosis .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .
Study 1: Anticancer Efficacy
A study evaluated the effects of various isoquinoline derivatives on cancer cell lines. The results indicated that (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one significantly inhibited cell proliferation in breast and prostate cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Study 2: Hormonal Modulation
Another investigation focused on the compound's role in modulating androgen receptor activity. In vitro assays showed that it could effectively reduce AR-mediated transcriptional activity in prostate cancer cells, suggesting its potential as a therapeutic agent for AR-dependent diseases .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. How can the synthesis of (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one be optimized for improved yield?
- Methodology : Use a two-step protocol involving (i) reduction with LiAlH4 in THF at room temperature and (ii) subsequent treatment with SOCl2 in CHCl3. Monitor reaction progress via TLC and optimize stoichiometry to minimize side products. For trifluoromethyl-containing intermediates, consider solvent polarity adjustments (e.g., ethanol or DMF) to enhance cyclocondensation efficiency, as demonstrated in analogous trifluoro-butenone syntheses .
Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodology : Employ <sup>1</sup>H and <sup>13</sup>C NMR to verify the (E)-configuration of the α,β-unsaturated ketone (δ ~6.5–7.5 ppm for vinyl protons with coupling constants J ≈ 15–16 Hz). Use NOESY or ROESY to resolve spatial arrangements of the dihydroisoquinoline ring. High-resolution mass spectrometry (HRMS) and FT-IR (C=O stretch ~1700 cm⁻¹) further confirm functional groups .
Q. Which in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodology :
- Mitochondrial inhibition : Use absorbance-based assays on mitochondrial extracts to assess effects on electron transport chain complexes, particularly complex IV, given structural similarities to inhibitors like ADDA .
- Receptor agonism/antagonism : Test selectivity for targets such as S1P1 using radioligand binding assays (IC50 determination) and compare to reference compounds like fingolimod derivatives .
Advanced Research Questions
Q. How can racemization be minimized during synthesis of stereochemically sensitive derivatives?
- Methodology : Implement dynamic kinetic resolution (DKR) using chiral catalysts (e.g., Ru-based complexes) to control enantioselectivity. For example, stabilize intermediates via hydrogen bonding with tert-butyl groups or use low-temperature conditions (<0°C) during nucleophilic substitutions to suppress epimerization .
Q. How should conflicting bioactivity data across studies be resolved?
- Methodology :
- Comparative SAR analysis : Evaluate structural analogs (e.g., substituents on the dihydroisoquinoline ring) to identify key pharmacophores. For instance, trifluoromethyl groups may enhance metabolic stability but reduce solubility, impacting assay outcomes .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to isolate variables. Cross-validate using orthogonal methods (e.g., patch-clamp electrophysiology vs. calcium flux assays for ion channel studies) .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodology :
- Target deconvolution : Use CRISPR-Cas9 knockout libraries or siRNA silencing to identify critical pathways. For mitochondrial targets, measure oxygen consumption rates (OCR) and ATP production in treated vs. untreated cells .
- Structural biology : Co-crystallize the compound with suspected targets (e.g., S1P1 receptor) to map binding interactions. Molecular dynamics simulations can predict allosteric effects .
Q. How can derivatives be designed to enhance target selectivity or potency?
- Methodology :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) at the β-position of the enone to stabilize Michael acceptor properties, enhancing covalent binding to cysteine residues in targets.
- Heterocyclic diversification : Replace the dihydroisoquinoline moiety with indole or piperidine scaffolds, guided by SAR data from related antagonists (e.g., CGRP inhibitors) .
Q. What quality control measures ensure high purity for pharmacological studies?
- Methodology :
- Chromatographic purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the (E)-isomer. Validate purity (>98%) via UV detection at λ ~250 nm (characteristic of α,β-unsaturated ketones) .
- Reference standards : Cross-check against certified materials (e.g., TRC or Sigma-Aldrich secondary standards) for NMR and LC-MS alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
